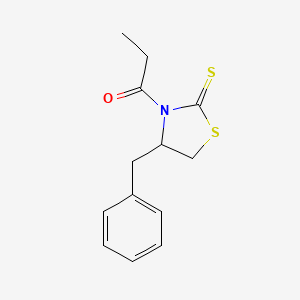![molecular formula C21H24O7 B15127069 9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suksdorfin is a coumarin derivative isolated from the fruit of Lomatium suksdorfii. It has been studied for its various biological activities, including its ability to promote adipocyte differentiation and improve abnormalities in glucose metabolism via activation of peroxisome proliferator-activated receptor gamma (PPARγ) . Additionally, suksdorfin has shown potential as an anti-HIV agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of suksdorfin involves the extraction of the compound from the fruit of Lomatium suksdorfii. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that suksdorfin can be isolated and purified using standard extraction and chromatographic techniques .
Industrial Production Methods
Industrial production methods for suksdorfin are not well-documented. Given its natural occurrence in Lomatium suksdorfii, large-scale extraction from the plant material may be a feasible approach. Further research and development are needed to optimize industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Suksdorfin undergoes various chemical reactions, including:
Oxidation: Suksdorfin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in suksdorfin.
Substitution: Suksdorfin can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving suksdorfin include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of suksdorfin include its oxidized and reduced derivatives, as well as various substituted analogs .
Scientific Research Applications
Suksdorfin has several scientific research applications, including:
Mechanism of Action
Suksdorfin exerts its effects through several mechanisms:
Activation of PPARγ: Suksdorfin activates peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis.
Anti-HIV Activity: Suksdorfin inhibits HIV-1 replication by targeting the viral reverse transcriptase and integrase enzymes.
Comparison with Similar Compounds
Suksdorfin is unique among coumarin derivatives due to its dual activity in promoting adipocyte differentiation and inhibiting HIV-1 replication. Similar compounds include:
Pteryxin: Another coumarin derivative with anti-HIV activity.
Dihydroseselin: A pyranocoumarin with structural similarities to suksdorfin.
These compounds share some biological activities with suksdorfin but differ in their specific mechanisms of action and molecular targets.
Properties
IUPAC Name |
(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUTZDJBVDPOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
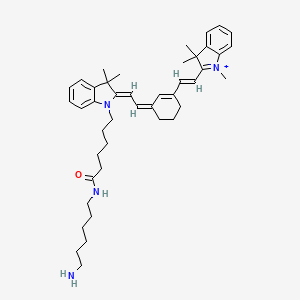
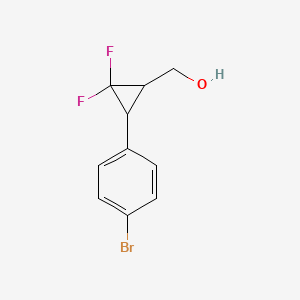
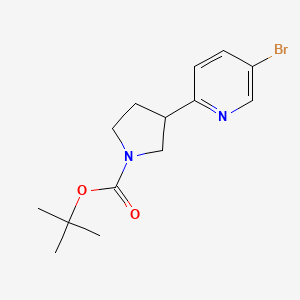
![N-[1-[[3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B15127006.png)
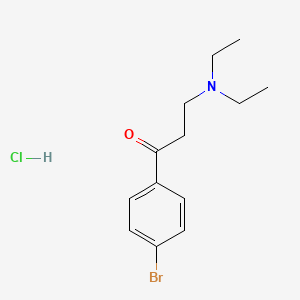
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid](/img/structure/B15127022.png)
![(2,5-Dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate](/img/structure/B15127029.png)

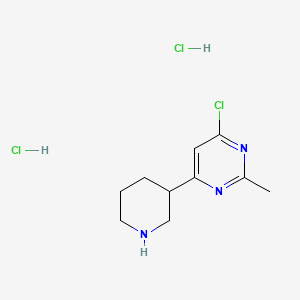
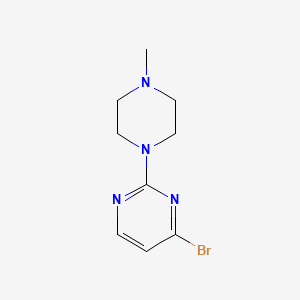
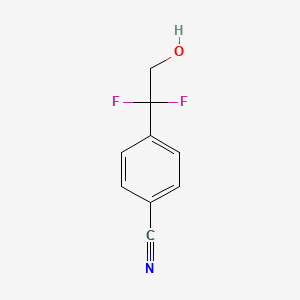
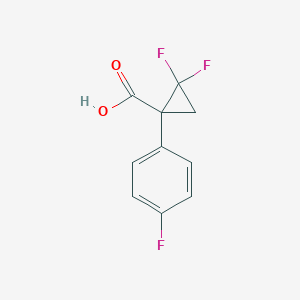
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
